

In-depth Technical Guide: Preclinical Efficacy of BMS-986449

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Compound of Interest

Compound Name: BMS-986449

Cat. No.: B15604535

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986449 is an investigational, orally bioavailable small molecule classified as a Cereblon E3 Ligase Modulatory Drug (CELMoD). It acts as a molecular glue to induce the targeted degradation of the transcription factors Ikaros family zinc finger 2 (IKZF2), also known as Helios, and Ikaros family zinc finger 4 (IKZF4), also known as Eos.^{[1][2][3][4]} These transcription factors are crucial for the stability and suppressive function of regulatory T cells (Tregs), which often infiltrate the tumor microenvironment and dampen anti-tumor immune responses.^{[5][6][7]} By selectively degrading Helios and Eos, **BMS-986449** aims to reprogram Tregs into a more inflammatory, effector-like phenotype, thereby enhancing the body's natural ability to fight cancer.^{[1][5]} This document provides a comprehensive overview of the preclinical data supporting the efficacy of **BMS-986449**, including detailed experimental protocols and a visual representation of its mechanism of action.

Quantitative Preclinical Efficacy Data

The preclinical efficacy of **BMS-986449** has been evaluated in both in vivo and ex vivo models. A key study in cynomolgus monkeys demonstrated that oral administration of **BMS-986449** at a dose of 0.3 mg/kg was well-tolerated and resulted in sustained degradation of Helios in circulating Tregs, with levels remaining at or below 80% for over 24 hours.^{[5][8]}

In vivo anti-tumor activity was assessed in various syngeneic mouse models, which utilize mice with a competent immune system. In human Cereblon knock-in (hCRBN-KI) mice bearing established tumors, daily oral dosing of **BMS-986449** as a single agent demonstrated significant tumor growth inhibition (TGI). Furthermore, when combined with an anti-PD-1 immune checkpoint inhibitor, **BMS-986449** showed even more robust and synergistic anti-tumor efficacy.[8]

| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
|-----------------------------|------------------------|-------------------------------|-----------|
| CT26 (Colon Carcinoma) | BMS-986449 Monotherapy | Up to 75% | [8] |
| MB49 (Bladder Carcinoma) | BMS-986449 Monotherapy | Up to 62% | [8] |
| MC38 (Colon Adenocarcinoma) | BMS-986449 Monotherapy | Up to 42% | [8] |
| CT26 (Colon Carcinoma) | BMS-986449 + anti-PD-1 | 95% | [8] |
| MB49 (Bladder Carcinoma) | BMS-986449 + anti-PD-1 | 97% | [8] |

Experimental Protocols

In Vivo Syngeneic Tumor Model Efficacy Study

This protocol outlines the general methodology for assessing the in vivo anti-tumor efficacy of **BMS-986449** in syngeneic mouse models.

1. Animal Models and Cell Lines:

- **Mouse Strains:** Immunocompetent mouse strains genetically compatible with the tumor cell lines are used (e.g., BALB/c for CT26, C57BL/6 for MB49 and MC38). To ensure the relevance of the CELMoD mechanism, human Cereblon knock-in (hCRBN-KI) mice are often utilized.

- Tumor Cell Lines: Murine cancer cell lines such as CT26 (colon carcinoma), MB49 (bladder carcinoma), and MC38 (colon adenocarcinoma) are cultured under standard sterile conditions.

2. Tumor Implantation:

- Tumor cells are harvested during their exponential growth phase and resuspended in a suitable sterile medium (e.g., PBS or Hank's Balanced Salt Solution).
- A specific number of cells (typically 1×10^5 to 1×10^6) in a small volume (e.g., 100 μ L) is injected subcutaneously into the flank of each mouse.

3. Treatment Administration:

- Once tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- **BMS-986449** is formulated for oral administration (e.g., in a suitable vehicle such as 0.5% methylcellulose).
- Treatment is administered daily via oral gavage at specified dose levels (e.g., as described in the efficacy data).
- For combination studies, an anti-PD-1 antibody is administered intraperitoneally at a specified dose and schedule.
- The control group receives the vehicle alone.

4. Efficacy Assessment:

- Tumor dimensions (length and width) are measured at regular intervals (e.g., 2-3 times per week) using digital calipers.
- Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: $\text{TGI} (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.

- Animal body weight and general health are monitored throughout the study as indicators of toxicity.

In Vitro Treg Reprogramming and Suppression Assay

This assay is designed to evaluate the functional consequences of IKZF2 and IKZF4 degradation on the suppressive capacity of regulatory T cells.

1. Isolation of T Cell Populations:

- Regulatory T cells (Tregs; CD4+CD25+) and responder T cells (Tresp; CD4+CD25-) are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. Cell Culture and Treatment:

- Isolated Tregs are cultured in complete RPMI-1640 medium supplemented with IL-2.
- Tregs are treated with varying concentrations of **BMS-986449** or vehicle control for a specified period (e.g., 24-72 hours) to induce the degradation of Helios and Eos.

3. Co-culture and Proliferation Analysis:

- Responder T cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
- Labeled Tresp cells are co-cultured with the pre-treated Tregs at different Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4).
- The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce Tresp cell proliferation.
- After a defined incubation period (e.g., 3-5 days), the proliferation of Tresp cells is assessed by flow cytometry, measuring the dilution of the proliferation-tracking dye.

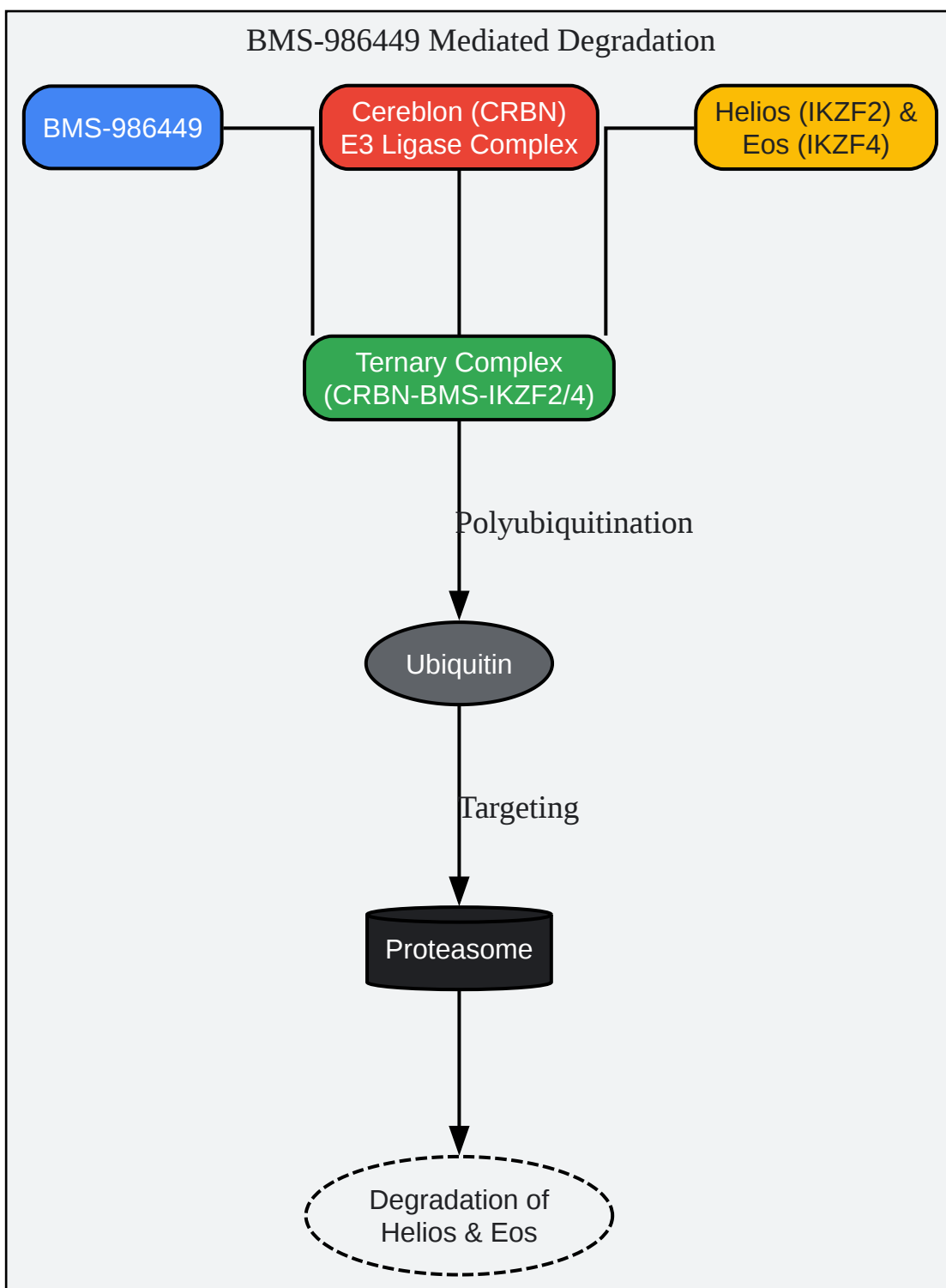
4. Data Analysis:

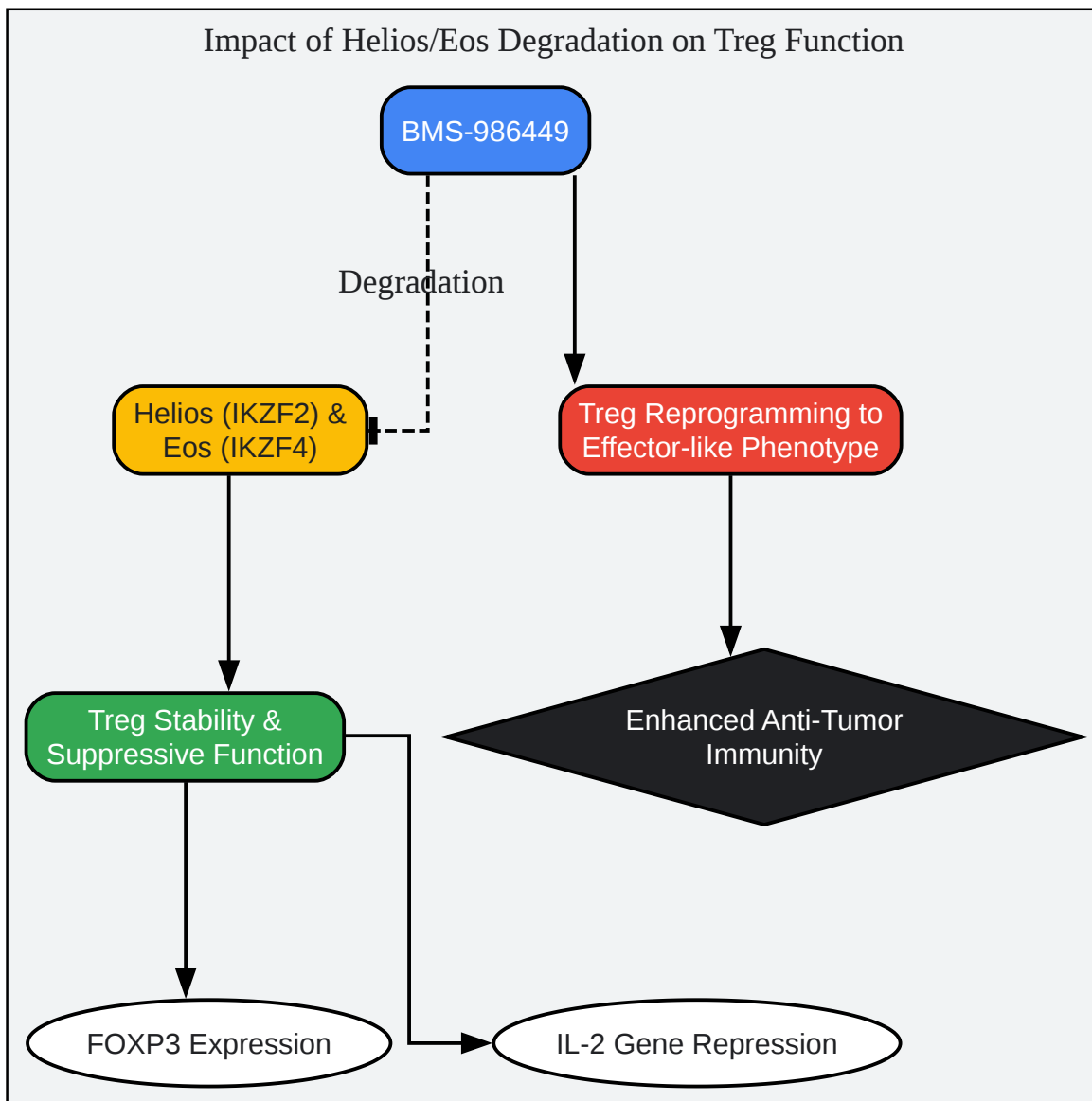
- The percentage of proliferating Tresp cells in the presence of **BMS-986449**-treated Tregs is compared to that of vehicle-treated Tregs.
- A decrease in the suppressive activity of Tregs (i.e., an increase in Tresp proliferation) indicates successful reprogramming towards an effector-like phenotype.

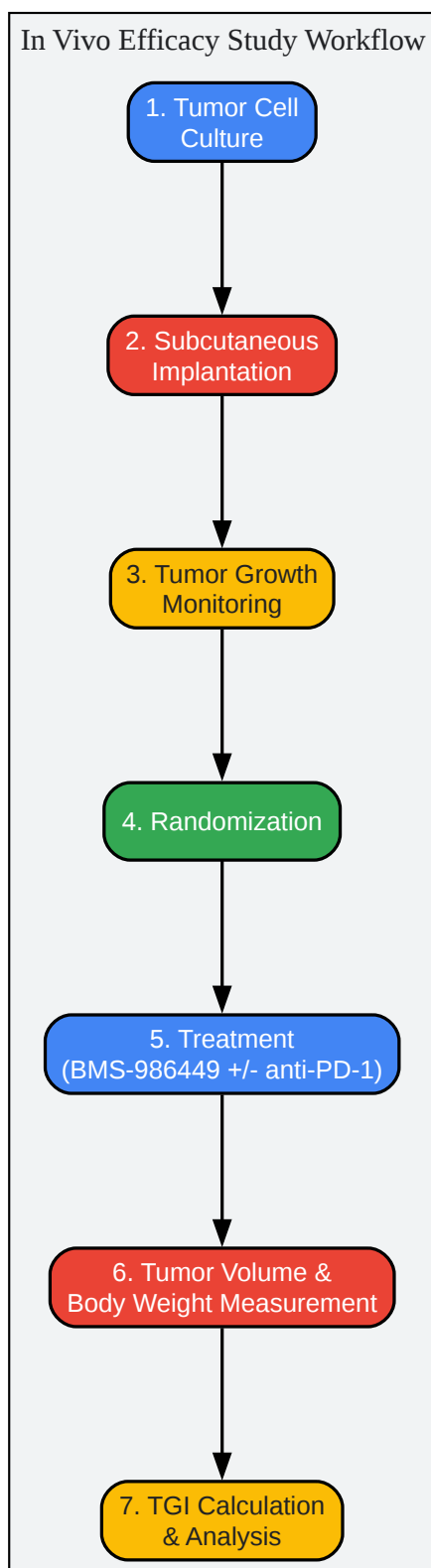
Signaling Pathways and Experimental Workflows

Mechanism of Action: **BMS-986449** as a Molecular Glue

BMS-986449 functions as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, Helios (IKZF2) and Eos (IKZF4). This induced proximity leads to the polyubiquitination of Helios and Eos, marking them for degradation by the proteasome.







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